molecular formula C6H7BrN2O B1310944 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde CAS No. 1001519-37-4

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

Cat. No.: B1310944
CAS No.: 1001519-37-4
M. Wt: 203.04 g/mol
InChI Key: KDZYNSUALWYJIU-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS 1001519-37-4) is a brominated pyrazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . The compound features a reactive aldehyde group and a bromine substituent on its pyrazole ring, allowing for diverse functionalization and its use in constructing complex molecular architectures . Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry due to their extensive pharmacological profiles . The presence of the 2-ethyl group and the bromo-substituent on this core structure makes it a particularly useful precursor for the development of novel bioactive molecules. Research indicates that pyrazole-carbaldehyde derivatives can be key intermediates in the synthesis of compounds investigated for various biological activities, and the halogen atom can be pivotal for enhancing potency through interactions with biological targets . Applications: This compound is primarily used as a versatile building block in organic synthesis. Its applications include, but are not limited to: • The development of new pharmaceutical candidates, leveraging the pyrazole moiety's presence in several FDA-approved drugs . • Serving as a key intermediate in multicomponent reactions (MCRs) for the efficient synthesis of diverse chemical libraries for biological screening . • The synthesis of agrochemicals, such as fungicides and insecticides, where pyrazole derivatives have demonstrated significant utility . Handling and Storage: Store in a cool place (2-8°C) . Keep container tightly closed in a dry and well-ventilated place. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZYNSUALWYJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Functionalization and Derivatization of 4 Bromo 2 Ethyl 2h Pyrazole 3 Carbaldehyde

Transformations Involving the Carbaldehyde Moiety

The aldehyde group at the C3 position of the pyrazole (B372694) ring is a key site for molecular elaboration. Its electrophilic carbonyl carbon and adjacent acidic α-proton (if present, though not in this specific structure) allow for a variety of chemical modifications.

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental condensation reaction in organic chemistry. science.gov The carbaldehyde group of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde readily undergoes condensation with various primary amines, such as aromatic and aliphatic amines, to yield the corresponding pyrazole-based Schiff bases. ekb.eg These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. ekb.eg The formation of the azomethine (-C=N-) linkage is confirmed by spectroscopic methods. ekb.eg

This reaction provides a straightforward method for introducing a wide array of substituents onto the pyrazole core, thereby modulating the molecule's steric and electronic properties.

Amine ReactantProduct (Schiff Base)Typical Reaction Conditions
AnilineN-((4-bromo-2-ethyl-2H-pyrazol-3-yl)methylene)anilineEthanol, reflux, catalytic acetic acid
p-ToluidineN-((4-bromo-2-ethyl-2H-pyrazol-3-yl)methylene)-4-methylanilineMethylene (B1212753) chloride, triethylamine, reflux ekb.eg
BenzylamineN-((4-bromo-2-ethyl-2H-pyrazol-3-yl)methylene)-1-phenylmethanamineMethanol, reflux
Ethanolamine2-(((4-bromo-2-ethyl-2H-pyrazol-3-yl)methylene)amino)ethan-1-olEthanol, room temperature

The aldehyde functionality can be easily transformed into other oxidation states, namely a carboxylic acid via oxidation or a primary alcohol via reduction.

Oxidation: The aldehyde group of pyrazole-carbaldehydes can be cleanly oxidized to the corresponding carboxylic acid using standard oxidizing agents. semanticscholar.org For instance, potassium permanganate (KMnO4) in an aqueous pyridine medium is effective for this transformation. semanticscholar.org The resulting 4-bromo-2-ethyl-2H-pyrazole-3-carboxylic acid is a valuable intermediate for further derivatization, such as ester or amide formation.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, (4-bromo-2-ethyl-2H-pyrazol-3-yl)methanol. This transformation is commonly achieved using mild reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent or a more powerful reagent like lithium aluminum hydride (LiAlH4) in an ethereal solvent. This reduction provides access to pyrazole-methanols, which are useful synthons for introducing linkers or other functional groups.

TransformationReagentProductTypical Conditions
OxidationPotassium Permanganate (KMnO4)4-Bromo-2-ethyl-2H-pyrazole-3-carboxylic acidWater/Pyridine, heat semanticscholar.org
OxidationPyridinium Chlorochromate (PCC)4-Bromo-2-ethyl-2H-pyrazole-3-carboxylic acidDichloromethane, room temperature
ReductionSodium Borohydride (NaBH4)(4-Bromo-2-ethyl-2H-pyrazol-3-yl)methanolMethanol or Ethanol, 0°C to room temperature
ReductionLithium Aluminum Hydride (LiAlH4)(4-Bromo-2-ethyl-2H-pyrazol-3-yl)methanolAnhydrous THF or Diethyl ether, 0°C

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and for creating more complex molecular architectures.

Grignard Reaction: Organomagnesium halides (Grignard reagents, R-MgX) add to the aldehyde to form secondary alcohols after acidic workup. This reaction allows for the introduction of alkyl, vinyl, or aryl groups at the carbon atom adjacent to the pyrazole ring, yielding compounds like 1-(4-bromo-2-ethyl-2H-pyrazol-3-yl)-1-alkanol.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent, Ph3P=CHR) converts the carbonyl group into a carbon-carbon double bond, producing a vinyl-substituted pyrazole. This olefination reaction is highly versatile and allows for the synthesis of various pyrazole-containing alkenes with control over the stereochemistry of the newly formed double bond.

Reaction TypeNucleophile/ReagentIntermediate/ProductTypical Conditions
Grignard AdditionMethylmagnesium bromide (CH3MgBr)1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)ethan-1-olAnhydrous THF, 0°C, then H3O+ workup
Grignard AdditionPhenylmagnesium bromide (PhMgBr)(4-Bromo-2-ethyl-2H-pyrazol-3-yl)(phenyl)methanolAnhydrous THF, 0°C, then H3O+ workup
Wittig ReactionMethyltriphenylphosphonium bromide / Base4-Bromo-2-ethyl-3-vinyl-2H-pyrazoleAnhydrous THF, strong base (e.g., n-BuLi)
Knoevenagel CondensationMalononitrile (B47326)2-((4-Bromo-2-ethyl-2H-pyrazol-3-yl)methylene)malononitrileEthanol, catalytic piperidine

Transformations Involving the Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is a key functional handle for advanced synthetic modifications, particularly for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular frameworks from haloarenes and various coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki-Miyaura reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov Applying this reaction to this compound allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position, yielding 4-substituted-2-ethyl-2H-pyrazole-3-carbaldehydes. acs.org

Sonogashira Coupling: This reaction couples the bromo-pyrazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org The Sonogashira coupling is the most common method for synthesizing aryl-alkynes. researchgate.net This transformation would yield 4-alkynyl-2-ethyl-2H-pyrazole-3-carbaldehydes, which are versatile intermediates for further reactions such as click chemistry or cyclization reactions. nih.gov

Examples of Potential Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, Na2CO34-Phenyl-2-ethyl-2H-pyrazole-3-carbaldehyde
Suzuki-MiyauraThiophen-3-ylboronic acidXPhos Pd G2, K2CO3researchgate.net2-Ethyl-4-(thiophen-3-yl)-2H-pyrazole-3-carbaldehyde
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI, Et3N researchgate.netresearchgate.net2-Ethyl-4-(phenylethynyl)-2H-pyrazole-3-carbaldehyde
SonogashiraEthynyltrimethylsilanePd(PPh3)4, CuI, Et3N2-Ethyl-4-((trimethylsilyl)ethynyl)-2H-pyrazole-3-carbaldehyde

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org This is typically achieved by treating the bromo-pyrazole with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.eduharvard.edu The exchange process replaces the bromine atom with lithium, generating a lithiated pyrazole intermediate.

This potent nucleophilic intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups at the C4 position. nih.gov For example, quenching the lithiated pyrazole with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding carboxylic acid. Reaction with other electrophiles like aldehydes, ketones, or alkyl halides would introduce new carbon-based substituents.

Potential Functionalizations via Halogen-Metal Exchange
Exchange ReagentElectrophileFinal ProductTypical Conditions
n-Butyllithium (n-BuLi)H2O (as a quench)2-Ethyl-2H-pyrazole-3-carbaldehyde (Debromination)THF, -78°C
n-Butyllithium (n-BuLi)Carbon Dioxide (CO2), then H3O+3-Formyl-2-ethyl-2H-pyrazole-4-carboxylic acidTHF, -78°C
n-Butyllithium (n-BuLi)Dimethylformamide (DMF)2-Ethyl-2H-pyrazole-3,4-dicarbaldehydeTHF, -78°C
Isopropylmagnesium chloride (i-PrMgCl) / n-BuLiBenzaldehyde(4-(Hydroxy(phenyl)methyl)-2-ethyl-2H-pyrazol-3-yl)methanol*THF, 0°C to -20°C nih.gov

*Note: The aldehyde group would likely also react with the organometallic intermediate, potentially leading to a diol product unless a protecting group strategy is employed.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated aromatic and heteroaromatic systems. In this reaction, a nucleophile displaces a halide ion from an electron-deficient aromatic ring. masterorganicchemistry.com The success of SNAr reactions is highly dependent on the electronic nature of the substrate; the presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com

For this compound, the pyrazole ring itself is an electron-deficient system, but it is generally not reactive enough for SNAr without additional activation. baranlab.org However, the presence of the 3-carbaldehyde group, which acts as an electron-withdrawing substituent, enhances the electrophilicity of the pyrazole ring, making it more susceptible to nucleophilic attack. This activation facilitates the displacement of the bromide at the C4 position by various nucleophiles.

Typical SNAr reactions on this substrate would involve N-, O-, and S-based nucleophiles, leading to the formation of diverse derivatives. For instance, reaction with amines or alkoxides would yield 4-amino or 4-alkoxy pyrazole derivatives, respectively.

Nucleophile (Nu-H) Reagent/Conditions Product Type
Primary/Secondary Amine K2CO3, DMF 4-Aminopyrazole
Alcohol NaH, THF 4-Alkoxypyrazole
Thiol NEt3, DCM nih.gov 4-Thioetherpyrazole
Azide NaN3, DMSO 4-Azidopyrazole

The regioselectivity of the substitution is directed at the C4 position, where the bromine atom serves as the leaving group. The rate and success of the reaction are influenced by the strength of the nucleophile and the reaction conditions. In some cases involving less reactive nucleophiles, catalysis may be required to facilitate the substitution.

Functionalization of the Pyrazole Ring System

The inherent reactivity of the pyrazole ring, combined with the specific substituents of this compound, provides a rich platform for further molecular elaboration. Beyond the SNAr at the C4-bromo position, the molecule possesses a reactive C-H bond at the C5 position and a versatile aldehyde group at C3, each serving as a handle for distinct functionalization pathways.

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which necessitate pre-functionalized starting materials. nih.gov For N-substituted pyrazoles, the C5 position is generally the most reactive site for C-H activation. nih.gov In the case of this compound, the C5-H bond is the primary target for such transformations.

Transition-metal catalysis, particularly with palladium, is a common strategy for achieving regioselective C-H functionalization. bohrium.comdntb.gov.ua Various transformations can be envisioned at the C5 position:

Arylation : Palladium-catalyzed direct arylation can introduce a range of aryl or heteroaryl groups at the C5 position using aryl halides as coupling partners. The reaction conditions, including the choice of catalyst, ligand, and solvent, are critical for achieving high selectivity and yield. nih.gov

Alkenylation : Dehydrogenative Heck reactions can install vinyl groups at the C5 position, providing access to pyrazole-containing olefins. bohrium.com

Alkylation : While less common, direct alkylation at the C5 position can be achieved with specific activated alkyl halides under palladium catalysis. bohrium.com

The electronic environment of the pyrazole ring, influenced by the bromo and aldehyde groups, plays a significant role in these reactions. Electron-withdrawing groups can impact the reactivity and selectivity of C-H activation processes. bohrium.com

C-H Functionalization Type Coupling Partner Catalyst System (Example) Product
Arylation Aryl bromide/iodide Pd(OAc)2 / Ligand 5-Aryl-4-bromopyrazole
Alkenylation Alkene Pd(OAc)2 / Oxidant 5-Alkenyl-4-bromopyrazole
Alkylation Allyl/Benzyl Halide Pd(OAc)2 / Ligand 5-Alkyl-4-bromopyrazole

Reactions of the 3-Carbaldehyde Group: The aldehyde functionality is a versatile chemical handle for a wide array of derivatizations. umich.eduresearchgate.net

Condensation Reactions : The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) in multicomponent reactions to construct fused ring systems like pyranopyrazoles. rsc.org

Reductive Amination : Reaction with primary or secondary amines followed by reduction provides access to various aminomethyl-pyrazole derivatives.

Oxidation and Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a hydroxymethyl group. researchgate.netnih.gov The resulting alcohol can be further functionalized. researchgate.net

Wittig and Related Reactions : Olefination reactions can convert the aldehyde into a variety of vinyl-substituted pyrazoles.

Heterocycle Formation : The aldehyde is a key precursor for synthesizing other heterocyclic rings appended to the pyrazole core, such as thiazoles or thiadiazoles, through reactions with reagents like thiosemicarbazide. nih.gov

Reactivity of the 4-Bromo Group: Besides SNAr, the C4-bromo substituent is an ideal handle for transition metal-catalyzed cross-coupling reactions. This pathway is often complementary to C-H activation.

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids or esters is a highly effective method for forming C-C bonds, introducing aryl or vinyl substituents at the C4 position. nih.govnih.gov The C4 position of pyrazoles is generally recognized as the least reactive in such couplings, but ligand selection can be used to control site-selectivity. nih.gov

Sonogashira Coupling : This reaction with terminal alkynes introduces an alkynyl moiety, a valuable group for further transformations.

Buchwald-Hartwig Amination : This provides an alternative to SNAr for forming C-N bonds at the C4 position.

Substituent Effects on Reactivity: The interplay between the substituents significantly influences the molecule's chemical behavior.

Electronic Effects : The electron-withdrawing nature of both the 4-bromo (inductive) and 3-carbaldehyde (resonance and inductive) groups decreases the electron density of the pyrazole ring. This enhances the acidity of the C5-H proton, potentially facilitating its deprotonation in metal-catalyzed C-H activation cycles.

Steric Effects : The N2-ethyl group provides steric bulk near the N1 and C5 positions, which can influence the approach of reagents and catalysts. This can affect the regioselectivity of both N-alkylation (if the starting material were an NH-pyrazole) and C-H functionalization reactions. nih.gov

Directing Group Ability : The nitrogen atoms of the pyrazole ring can act as directing groups in certain C-H activation reactions, guiding the catalyst to a specific position. rsc.org The presence of the aldehyde could also potentially play a directing role, although this is less common for pyrazoles compared to other heterocycles. nih.gov

Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethyl 2h Pyrazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole (B372694) ring proton, and the protons of the N-ethyl group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The lone proton on the pyrazole ring (H-5) is also expected to be a singlet and its chemical shift would be influenced by the adjacent nitrogen atom and the bromine at the C-4 position. Based on data from similar pyrazole structures, this signal is predicted to be in the range of δ 7.5-8.5 ppm. rsc.org

The N-ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet, resulting from coupling with the three methyl protons, is expected around δ 4.0-4.5 ppm. The triplet, arising from coupling to the two methylene protons, will be further upfield, likely in the δ 1.3-1.6 ppm region.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO9.8 - 10.2Singlet-
H-5 (pyrazole)7.8 - 8.2Singlet-
N-CH2-CH34.1 - 4.4Quartet~7.2
N-CH2-CH31.4 - 1.6Triplet~7.2

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected.

The carbonyl carbon of the aldehyde group is the most deshielded, with a predicted chemical shift in the range of δ 180-190 ppm. The carbon atoms of the pyrazole ring will have characteristic shifts: C-3, attached to the aldehyde, is expected around δ 140-150 ppm; C-5, the protonated ring carbon, is predicted in the δ 130-140 ppm range; and C-4, bearing the bromine atom, will be significantly upfield, likely between δ 95-105 ppm due to the heavy atom effect of bromine. The carbons of the N-ethyl group will appear in the aliphatic region, with the methylene carbon (-CH2-) expected around δ 45-55 ppm and the terminal methyl carbon (-CH3) at approximately δ 13-17 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CHO182 - 188
C-3 (pyrazole)145 - 150
C-5 (pyrazole)135 - 140
C-4 (pyrazole)98 - 105
N-CH2-CH348 - 53
N-CH2-CH314 - 16

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms. In this compound, two distinct ¹⁵N signals are expected. The N-1 nitrogen, bonded to the ethyl group, is considered a "pyrrole-like" nitrogen, while the N-2 nitrogen is "pyridine-like."

Based on studies of substituted pyrazoles, the pyridine-like nitrogen (N-2) is typically more deshielded and would appear further downfield, whereas the pyrrole-like nitrogen (N-1) would be found at a higher field. The exact chemical shifts are highly dependent on the solvent and substituents.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, a key COSY correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the ethyl group and the H-5 proton to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:

The aldehyde proton to C-3 and C-4 of the pyrazole ring.

The H-5 proton to C-3 and C-4.

The methylene protons of the ethyl group to C-5 of the pyrazole ring and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is useful for determining stereochemistry and conformation. For this molecule, a NOESY correlation would be expected between the methylene protons of the ethyl group and the H-5 proton of the pyrazole ring, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C6H7BrN2O), HRMS would be used to confirm this formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units. The exact measured mass would be compared to the calculated mass for C6H7BrN2O to confirm the elemental composition with high confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for confirming the molecular weight and assessing the purity of synthesized compounds like this compound. In this method, the sample is first passed through a liquid chromatograph to separate it from any impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₆H₇BrN₂O), the expected molecular weight is approximately 203.04 g/mol . pharmaffiliates.combiosynth.com The presence of bromine is a key isotopic signature to look for in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by 2 m/z units (M and M+2). This pattern provides definitive evidence for the presence of a single bromine atom in the molecule. The LC component of the analysis would yield a chromatogram, ideally showing a single major peak, which indicates the purity of the compound. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions used.

Table 1: Expected LC-MS Data for this compound

ParameterExpected ValueSignificance
Molecular Ion [M+H]⁺ ~204.98 (for ⁷⁹Br) and ~206.98 (for ⁸¹Br)Confirms the molecular weight and the presence of one bromine atom.
Isotopic Pattern Two peaks of nearly equal intensity separated by 2 m/z units.Characteristic signature of a monobrominated compound.
Purity (from LC) >95% (typically)Assesses the success of the synthesis and purification process.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the aldehyde, the pyrazole ring, the C-Br bond, and the ethyl group.

The most prominent peak would likely be the strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group is also characteristic, appearing as a weaker band around 2720-2820 cm⁻¹. Vibrations associated with the pyrazole ring (C=C and C=N stretching) are expected in the fingerprint region, roughly between 1400 and 1600 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range. The presence of the ethyl group would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹. spectrabase.comnih.govekb.eg

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aldehyde (C=O) 1680 - 1700Stretching
Aldehyde (C-H) 2720 - 2820Stretching
Aromatic C=C/C=N (Pyrazole) 1400 - 1600Stretching
Alkyl C-H (Ethyl group) 2850 - 2960Stretching
C-Br 500 - 600Stretching

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which also provides information about molecular vibrations. While FT-IR is particularly sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would also detect the vibrations of the pyrazole ring. The C=C and C=N symmetric stretching modes of the pyrazole ring would be expected to produce strong signals. The C-Br stretch would also be Raman active. spectrabase.com This technique can be particularly useful for analyzing solid samples without special preparation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyrazole ring and determine the conformation of the ethyl and carbaldehyde substituents relative to the ring. researchgate.netresearchgate.net

Based on studies of similar 4-bromopyrazole structures, it is expected that the pyrazole ring is essentially planar. mdpi.com The analysis would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds (if any) or halogen bonds involving the bromine atom. Halogen bonding is a non-covalent interaction where the bromine atom acts as an electrophilic region, interacting with a nucleophilic atom on an adjacent molecule. mdpi.com

Table 3: Hypothetical X-ray Crystallography Data for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C-Br, C=O, C-N, N-N
**Key Bond Angles (°) **Angles within the pyrazole ring and involving substituents
Intermolecular Interactions Presence of hydrogen bonding, halogen bonding, or π-π stacking

Note: This table represents the type of data obtained from an X-ray crystallography experiment; specific values are not available without experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated systems, such as the pyrazole ring in this compound, absorb light in the UV-Vis range. The pyrazole ring itself is an aromatic system, and the presence of the carbaldehyde group extends the conjugation. This is expected to result in absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions (involving the non-bonding electrons on the oxygen of the carbonyl group) are less intense and occur at longer wavelengths. The solvent used for the analysis can influence the position of these absorption maxima.

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π 200 - 300High
n → π 300 - 400Low

Computational and Theoretical Investigations of 4 Bromo 2 Ethyl 2h Pyrazole 3 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used in quantum chemistry to investigate the electronic structure of molecules. nih.gov This approach is employed to determine various molecular properties by modeling the electron density. For 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, DFT calculations provide a foundational understanding of its geometry, stability, and reactivity. asrjetsjournal.org

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Conformational analysis, particularly for the flexible ethyl group attached to the pyrazole (B372694) ring, is crucial. By systematically rotating the bonds of the ethyl group, computational methods can identify different conformers and their relative energies. This analysis helps determine the predominant shape of the molecule under various conditions, which in turn influences its physical properties and biological interactions.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgutexas.edu The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. wikipedia.orglibretexts.org For this compound, the analysis of its HOMO and LUMO distributions would reveal the regions of the molecule that are electron-rich (typically associated with the HOMO) and electron-poor (associated with the LUMO), providing insight into its role in chemical reactions. researchgate.netlibretexts.org

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital[Calculated Value]
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital[Calculated Value]
Energy Gap (ΔE)LUMO-HOMO Energy Difference[Calculated Value]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. asrjetsjournal.org These descriptors are central to Conceptual DFT.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as EA ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net It is defined as ω = μ² / (2η).

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

These indices provide a quantitative framework for predicting how the molecule will behave in the presence of other reagents. asrjetsjournal.org

DescriptorFormulaTypical Value (eV)
Ionization Potential (IP)-EHOMO[Calculated Value]
Electron Affinity (EA)-ELUMO[Calculated Value]
Chemical Potential (μ)(EHOMO + ELUMO) / 2[Calculated Value]
Chemical Hardness (η)(ELUMO - EHOMO) / 2[Calculated Value]
Electrophilicity Index (ω)μ² / (2η)[Calculated Value]

The Molecular Electrostatic Surface Potential (MESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface. researchgate.netresearchgate.net Different colors represent different potential values:

Red: Indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around electronegative atoms like oxygen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically electron-deficient. researchgate.net

Green: Represents areas with neutral or zero potential.

For this compound, an MESP map would likely show a negative potential (red) around the oxygen atom of the carbaldehyde group and potentially the nitrogen atoms of the pyrazole ring, identifying them as sites for electrophilic interaction. nih.govasrjetsjournal.org

Spectroscopic Property Predictions

Computational methods can accurately predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. researchgate.net These predictions are valuable for interpreting experimental data and confirming the molecular structure.

The Gauge Independent Atomic Orbital (GIAO) method is a widely used computational technique to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. asrjetsjournal.org By performing GIAO calculations on the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra.

These theoretical chemical shifts, when compared to experimental spectra, serve as a powerful tool for structural elucidation. modgraph.co.uk The calculations can help assign specific peaks to individual protons and carbon atoms within the molecule, resolving ambiguities that may arise in complex experimental spectra. asrjetsjournal.org

AtomPredicted Chemical Shift (ppm)
Aldehyde H (CHO)[Calculated Value]
Pyrazole H[Calculated Value]
Ethyl CH₂[Calculated Value]
Ethyl CH₃[Calculated Value]
Aldehyde C (CHO)[Calculated Value]
Pyrazole C-Br[Calculated Value]
Other Pyrazole C[Calculated Value]

Molecular Docking Studies

Ligand-Receptor Interaction Analysis and Binding Affinities

Specific data on the ligand-receptor interactions and binding affinities for this compound are not available in the reviewed literature.

Theoretical Mechanistic Insights into Molecular Recognition

Detailed theoretical mechanistic insights into the molecular recognition of this compound by specific biological targets have not been published.

Molecular Dynamics (MD) Simulations

Protein-Ligand Complex Stability Analysis (Root Mean Square Fluctuations - RMSF)

There are no available studies that have performed Root Mean Square Fluctuation analysis on a protein-ligand complex involving this compound.

Conformational Changes and Flexibility Studies

Specific conformational changes and flexibility studies of biological targets upon binding with this compound have not been documented in the scientific literature.

Structure Activity Relationship Sar Methodologies for 4 Bromo 2 Ethyl 2h Pyrazole 3 Carbaldehyde Derivatives

Design Principles for Investigating Substituent Effects on the Pyrazole (B372694) Carbaldehyde Scaffold

The pyrazole core is considered a privileged structure in drug design, and substitutions on the ring significantly impact its chemical and biological properties. nih.gov The parent scaffold, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, presents several key positions for chemical modification to probe SAR: the N2-ethyl group, the C3-carbaldehyde, and the C4-bromo substituent.

Key design principles for investigating substituent effects include:

Electronic Modulation : The aromatic pyrazole ring's electronic nature can be tuned by substituents. nih.gov Replacing the electron-withdrawing bromine atom at the C4 position with other halogens (F, Cl, I) or with electron-donating groups (e.g., methyl, methoxy) can systematically alter the electron density of the ring. This, in turn, influences the pKa of the pyrazole nitrogen and its ability to participate in hydrogen bonding or other interactions with a biological target.

Steric Bulk Modification : The size and shape of substituents are critical for complementarity with a target's binding pocket. The N2-ethyl group can be varied (e.g., methyl, propyl, benzyl) to explore the steric tolerance in the N-substituent region of the binding site. Similarly, the C4-bromo group can be replaced with larger or smaller substituents to probe steric constraints.

Bioisosteric Replacement : The carbaldehyde group at the C3 position is a key functional handle. It can act as a hydrogen bond acceptor and is a reactive moiety for further synthesis. researchgate.netresearchgate.net Bioisosteric replacement of the aldehyde with other groups like a nitrile, ketone, or carboxylic acid ester would explore different interaction patterns while maintaining or improving activity. nih.gov For instance, replacing the aldehyde with a nitrile could retain hydrogen bonding capabilities while altering the geometry and electronic profile.

In Silico Approaches for SAR Elucidation

Computational, or in silico, methods provide powerful tools to rationalize experimental SAR data and guide the design of more potent analogues, saving significant time and resources. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a mathematical approach used to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. ej-chem.orgej-chem.org For derivatives of this compound, a 2D or 3D-QSAR study would be conducted by generating a dataset of analogues with known biological activities. nih.govacs.org

The process involves:

Data Set Generation : Synthesizing and testing a series of derivatives where substituents at the N2, C3, and C4 positions are varied.

Descriptor Calculation : For each molecule, a range of molecular descriptors are calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed biological activity (e.g., IC₅₀). nih.govacs.org

A resulting QSAR model could, for example, indicate that activity is positively correlated with the hydrophobicity at the C4 position and negatively correlated with the steric bulk at the N2 position. Such models can then be used to predict the activity of novel, unsynthesized derivatives. nih.gov

Table 1: Hypothetical QSAR Descriptors for this compound Analogues
CompoundR1 (at N2)R2 (at C4)LogP (Hydrophobicity)Molecular WeightPredicted pIC₅₀
Parent-CH₂CH₃-Br2.15219.055.4
Analogue 1-CH₃-Br1.80204.025.6
Analogue 2-CH₂CH₃-Cl2.05174.605.1
Analogue 3-CH₂CH₃-I2.60266.055.8
Analogue 4-CH₂CH₂CH₃-Br2.55233.085.2

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a ligand-based pharmacophore model can be generated from a set of active analogues. nih.gov

Key pharmacophoric features of the scaffold could include:

Hydrogen Bond Acceptors (HBA): The pyridine-like nitrogen of the pyrazole ring and the carbonyl oxygen of the carbaldehyde.

Hydrophobic/Aromatic (HY/ARO): The pyrazole ring itself and potentially the N-ethyl group.

Halogen Bond Donor (HBD): The bromine atom at the C4 position, which can engage in halogen bonding.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries (like ZINC or ASINEX) to identify novel molecules with different chemical scaffolds that fit the model and are thus likely to be active. nih.gov This approach is highly effective for lead identification and scaffold hopping. nih.govnih.gov

Molecular optimization can be guided by both ligand-based and structure-based design principles.

Ligand-Based Design : In the absence of a known 3D structure of the biological target, design is based on the knowledge of other active molecules. nih.gov Techniques like 3D-QSAR (e.g., CoMFA, CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic character are favorable or unfavorable for activity. mdpi.com These maps provide intuitive guidance for modifying the this compound scaffold to enhance potency.

Structure-Based Design : If the 3D structure of the target protein is available (from X-ray crystallography or NMR), molecular docking can be employed. rsc.org Docking simulations would predict the binding pose of this compound within the target's active site. nih.gov This allows for the rational design of modifications that improve key interactions, such as adding a group to form a new hydrogen bond or increasing hydrophobic contact, thereby optimizing binding affinity. nih.gov

Strategies for Modulating the Pyrazole Core and Side Chains

Strategic modification of the pyrazole core and its side chains is essential for fine-tuning pharmacological properties. This involves exploring different synthetic routes to generate diverse libraries of compounds. researchgate.netias.ac.in

For the this compound scaffold, key isomeric considerations include:

N-Substitution : The parent compound is an N2-substituted pyrazole. Synthesizing the corresponding N1-substituted isomer, 1-ethyl-4-bromo-1H-pyrazole-3-carbaldehyde, would result in a significant change in the molecule's steric and electronic profile. The position of the N-substituent influences the orientation of the side chain and the accessibility of the pyrazole nitrogen atoms for hydrogen bonding.

Ring Substitution : Moving the substituents around the pyrazole ring creates distinct isomers with different properties. For example, shifting the carbaldehyde group to the C5 position to create 4-Bromo-2-ethyl-2H-pyrazole-5-carbaldehyde would alter the relative orientation of the key functional groups. This change affects the molecule's electrostatic potential and its ability to fit into a structured binding site. The isomerization of functional groups can lead to drastic changes in geometry and the energy landscape required for binding. beilstein-journals.org

Table 2: Comparison of Properties for Positional Isomers
Compound NameStructureExpected Impact on Properties
This compound (Parent)N2-ethyl, C3-carbaldehyde, C4-bromoBaseline steric and electronic profile.
4-Bromo-1-ethyl-1H-pyrazole-3-carbaldehydeN1-ethyl, C3-carbaldehyde, C4-bromoAltered dipole moment; different orientation of the ethyl group relative to the ring nitrogens. May impact binding mode and target selectivity.
4-Bromo-2-ethyl-2H-pyrazole-5-carbaldehydeN2-ethyl, C5-carbaldehyde, C4-bromoSignificant change in the relative positions of the H-bond accepting carbaldehyde and the bromo group, affecting the overall pharmacophore.
5-Bromo-2-ethyl-2H-pyrazole-3-carbaldehydeN2-ethyl, C3-carbaldehyde, C5-bromoChanges the electronic influence of the bromine on the adjacent C4 position and alters the steric profile around the carbaldehyde group.

Investigating these isomers is a fundamental strategy to understand the spatial and electronic requirements of the target receptor, providing crucial insights for the development of highly potent and selective therapeutic agents.

Synthetic Utility of 4 Bromo 2 Ethyl 2h Pyrazole 3 Carbaldehyde As a Versatile Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The inherent reactivity of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde makes it an ideal precursor for the synthesis of a variety of complex heterocyclic systems. The aldehyde group readily participates in condensation and cyclization reactions, while the bromo group offers a site for cross-coupling reactions, allowing for extensive molecular diversification.

Annulation reactions, which involve the formation of a new ring fused to the pyrazole (B372694) core, are a primary application of pyrazole aldehydes. These reactions typically utilize the aldehyde functionality to react with bifunctional nucleophiles, leading to the construction of bicyclic and polycyclic heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities. The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. In the context of this compound, while it does not directly participate as the pyrazole component in the most common synthetic routes, it can be envisioned as a precursor to a key intermediate. For instance, the aldehyde could first be transformed, and the bromo group could be functionalized before the pyrazole ring is used in a subsequent cyclization. A more direct approach involves the reaction of 3-amino-1H-pyrazoles with aldehydes and active methylene (B1212753) compounds in a three-component reaction to yield the pyrazolo[1,5-a]pyrimidine core.

Pyrazolo[3,4-b]pyridines: This class of fused pyrazoles is also a prominent scaffold in medicinal chemistry. The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of 5-aminopyrazole-4-carbaldehydes with active methylene compounds. While the subject compound is a 3-carbaldehyde, its structural isomer would be a direct precursor. However, this compound can still be a valuable intermediate. For example, it can undergo condensation reactions with various carbon nucleophiles. A general and effective method for constructing the pyrazolo[3,4-b]pyridine skeleton is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde with a compound containing a reactive methylene group. Analogously, reactions of 5-amino-1H-pyrazole-4-carbaldehyde with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, lead to the formation of pyrazolo[3,4-b]pyridines.

Fused Pyrazole SystemGeneral Synthetic ApproachRole of Pyrazole Aldehyde
Pyrazolo[1,5-a]pyrimidinesThree-component reaction of an aminopyrazole, an aldehyde, and an active methylene compound.Can act as the aldehyde component, reacting with an aminopyrazole and a compound like malononitrile.
Pyrazolo[3,4-b]pyridinesCondensation of a 5-aminopyrazole-4-carbaldehyde with an active methylene compound.Serves as a structural template; its reactivity can be leveraged to synthesize precursors for this annulation.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery. This compound is an excellent platform for creating such hybrid molecules.

Pyrazole-Isoxazoline Hybrids: Isoxazolines are five-membered heterocyclic rings that exhibit a range of biological activities. A common route to isoxazolines is through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. A synthetic strategy to form pyrazole-isoxazoline hybrids starting from this compound would first involve a condensation reaction of the aldehyde with an appropriate ketone to form an α,β-unsaturated ketone (a chalcone analogue). This chalcone, containing the pyrazole moiety, can then react with hydroxylamine hydrochloride to undergo cyclization, yielding the desired pyrazole-isoxazoline hybrid.

Pyrazole-Thiazole Hybrids: Thiazole is another important heterocycle in medicinal chemistry. The Hantzsch thiazole synthesis is a classic method for their formation, involving the reaction of an α-haloketone with a thioamide. To create a pyrazole-thiazole hybrid, this compound can first be reacted with thiosemicarbazide to form a thiosemicarbazone. Subsequent reaction of this intermediate with an α-haloketone, such as a substituted phenacyl bromide, in a cyclocondensation reaction, would yield a pyrazole-thiazole hybrid molecule. This multicomponent approach allows for the efficient assembly of these complex structures.

Hybrid MoleculeSynthetic StrategyRole of this compound
Pyrazole-Isoxazoline1. Condensation to form a chalcone. 2. Cyclization with hydroxylamine.Provides the aldehyde functionality for chalcone synthesis.
Pyrazole-Thiazole1. Formation of thiosemicarbazone. 2. Cyclocondensation with an α-haloketone.Acts as the carbonyl component for the initial condensation.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The aldehyde group of this compound makes it an ideal candidate for participation in various MCRs. For example, it can be used in the synthesis of highly substituted pyran-fused pyrazoles, such as pyrano[2,3-c]pyrazoles. A typical four-component reaction would involve the pyrazole aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate. These reactions often proceed with high atom economy and efficiency, providing rapid access to libraries of complex heterocyclic compounds for biological screening. The presence of the bromo and ethyl substituents on the pyrazole ring of the starting material allows for the generation of unique and diverse final products.

Development of Novel Synthetic Methodologies Utilizing its Reactive Sites

The dual functionality of this compound, with its reactive aldehyde and bromo groups, opens avenues for the development of novel synthetic methodologies. These two sites can be reacted selectively or in tandem to create a wide array of derivatives.

The aldehyde group can undergo a plethora of standard transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes. It can also be used to form imines and hydrazones, which can serve as intermediates for further transformations.

The bromo substituent at the C4 position of the pyrazole ring is particularly valuable for modern synthetic methods, especially palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at this position, significantly expanding the molecular diversity of the resulting compounds.

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for forming new carbon-carbon bonds and for linking the pyrazole core to other aromatic systems.

Heck-Mizoroki Reaction: This reaction allows for the coupling of the bromo-pyrazole with alkenes to form substituted vinylpyrazoles. This introduces an unsaturated side chain that can be further functionalized.

Sonogashira Coupling: Coupling with terminal alkynes can be achieved to introduce alkynyl substituents onto the pyrazole ring.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyrazole with various primary or secondary amines.

The ability to perform these cross-coupling reactions on the bromo-substituted pyrazole aldehyde provides a powerful strategy for synthesizing novel compounds with potentially interesting biological or material properties. The aldehyde group can either be preserved during the coupling reaction or can be protected and deprotected as needed, allowing for a modular and flexible approach to the synthesis of complex pyrazole derivatives.

Reaction TypeReactive SiteTransformationPotential Product
Suzuki-Miyaura CouplingBromo groupC-C bond formation with boronic acids4-Aryl-2-ethyl-2H-pyrazole-3-carbaldehyde
Heck-Mizoroki ReactionBromo groupC-C bond formation with alkenes2-Ethyl-4-vinyl-2H-pyrazole-3-carbaldehyde
Buchwald-Hartwig AminationBromo groupC-N bond formation with amines4-Amino-2-ethyl-2H-pyrazole-3-carbaldehyde
Wittig ReactionAldehyde groupC=C bond formation with ylides4-Bromo-2-ethyl-3-vinyl-2H-pyrazole

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC and characterize intermediates using 1H NMR^{1}\text{H NMR} (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

Basic: How to characterize this compound using crystallography?

Methodological Answer:

Crystal Growth : Recrystallize from ethanol/water mixtures to obtain single crystals.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Structure Refinement : Employ SHELXL for refinement, applying twin correction if crystal twinning is observed. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles (e.g., C-Br bond ~1.89 Å) .

Validation : Cross-check with CIF files from the Cambridge Structural Database (CSD) for similar pyrazole derivatives.

Basic: What spectroscopic techniques are critical for confirming the structure?

Methodological Answer:

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Identify the ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet for CH₂), aldehyde proton (singlet ~δ 10.0 ppm), and pyrazole ring protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic pattern matching bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}).
  • FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Dynamic Effects : NMR may average conformers, while XRD captures static structures. Use variable-temperature NMR to detect conformational flexibility.

Twinning in XRD : Apply the TWIN/BASF command in SHELXL to refine twinned datasets .

DFT Calculations : Compare experimental XRD bond angles with optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to identify discrepancies caused by crystal packing .

Advanced: How to optimize regioselectivity in bromination and formylation steps?

Methodological Answer:

  • Bromination : Use Lewis acids (e.g., FeCl₃) to direct electrophilic bromination to the 4-position. Monitor selectivity via 1H NMR^{1}\text{H NMR} integration .
  • Formylation : Protect competing reactive sites (e.g., ethyl group) with trimethylsilyl chloride before Vilsmeier-Haack reaction.
  • Computational Screening : Perform DFT calculations (e.g., Gibbs free energy of intermediates) to predict regioselectivity under varying conditions .

Advanced: How to design derivatives for biological activity studies?

Methodological Answer:

Scaffold Modification :

  • Replace the ethyl group with bulkier substituents (e.g., isobutyl) to enhance lipophilicity.
  • Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to modulate reactivity .

Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize derivatives with low binding energy (< -7 kcal/mol).

In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with structural features .

Advanced: How to assess thermal and oxidative stability for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Degradation onset >150°C indicates suitability for room-temperature storage.
  • DSC : Identify melting points and exothermic decomposition events.
  • Accelerated Aging : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.